![molecular formula C24H25FN2O3 B1662363 4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one](/img/structure/B1662363.png)
4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one
Overview
Description
TC-MCH 7c is a phenylpyridone derivative that acts as a selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1R). It is orally available and can penetrate the blood-brain barrier. The compound has shown significant potential in reducing body weight in diet-induced obesity models .
Biochemical Analysis
Biochemical Properties
TC-MCH 7c plays a crucial role in biochemical reactions by selectively inhibiting the melanin-concentrating hormone receptor 1 (MCH1R). This compound interacts with various biomolecules, including enzymes and proteins, to exert its effects. Specifically, TC-MCH 7c binds to MCH1R with high affinity, displaying an IC50 value of 5.6 nM in human MCH1R-expressing CHO cells . This selective binding inhibits the receptor’s activity, thereby modulating downstream signaling pathways involved in metabolic regulation.
Cellular Effects
TC-MCH 7c influences various cellular processes, particularly those related to metabolism and energy homeostasis. In cellular models, TC-MCH 7c has been shown to decrease body weight in a mouse model of diet-induced obesity . This effect is mediated through the inhibition of MCH1R, which plays a role in regulating appetite and energy expenditure. Additionally, TC-MCH 7c impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MCH1R.
Molecular Mechanism
The molecular mechanism of TC-MCH 7c involves its selective binding to MCH1R, which leads to the inhibition of receptor activity. This binding interaction prevents the activation of downstream signaling pathways that are typically triggered by the melanin-concentrating hormone. As a result, TC-MCH 7c inhibits the physiological effects mediated by MCH1R, such as increased appetite and reduced energy expenditure. This mechanism of action is crucial for its potential therapeutic effects in metabolic disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TC-MCH 7c have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its activity over extended periods. Studies have shown that TC-MCH 7c remains effective in inhibiting MCH1R activity and reducing body weight in animal models over the course of several weeks . Additionally, long-term exposure to TC-MCH 7c does not result in significant degradation or loss of activity, making it a reliable compound for research purposes.
Dosage Effects in Animal Models
The effects of TC-MCH 7c vary with different dosages in animal models. At lower doses, TC-MCH 7c effectively inhibits MCH1R activity and reduces body weight without causing adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on liver function and overall metabolic health . It is important to carefully titrate the dosage of TC-MCH 7c to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
TC-MCH 7c is involved in metabolic pathways related to energy homeostasis and appetite regulation. By inhibiting MCH1R, TC-MCH 7c modulates the activity of enzymes and cofactors involved in these pathways. This inhibition leads to changes in metabolic flux and metabolite levels, ultimately resulting in reduced body weight and improved metabolic health . The specific enzymes and cofactors affected by TC-MCH 7c include those involved in lipid metabolism and glucose homeostasis.
Transport and Distribution
Within cells and tissues, TC-MCH 7c is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of TC-MCH 7c in target tissues, such as the brain and adipose tissue . The compound’s ability to penetrate the blood-brain barrier and its oral bioavailability make it a promising candidate for therapeutic applications.
Subcellular Localization
The subcellular localization of TC-MCH 7c is primarily within the cytoplasm and cell membrane, where it interacts with MCH1R. This localization is crucial for its activity, as it allows TC-MCH 7c to effectively inhibit receptor activity and modulate downstream signaling pathways . Additionally, post-translational modifications and targeting signals may influence the precise localization and function of TC-MCH 7c within specific cellular compartments.
Preparation Methods
The synthesis of TC-MCH 7c involves multiple steps, starting with the preparation of the phenylpyridone core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Chemical Reactions Analysis
TC-MCH 7c undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halides or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TC-MCH 7c has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the MCH1R pathway.
Biology: The compound helps in understanding the role of MCH1R in various biological processes.
Medicine: TC-MCH 7c is being explored for its potential in treating obesity and related metabolic disorders.
Industry: It can be used in the development of new therapeutic agents targeting MCH1R
Mechanism of Action
TC-MCH 7c exerts its effects by selectively binding to and antagonizing the MCH1R. This interaction inhibits the receptor’s activity, leading to a reduction in body weight and other metabolic effects. The molecular targets and pathways involved include the MCH1R signaling pathway, which plays a crucial role in energy homeostasis and appetite regulation .
Comparison with Similar Compounds
TC-MCH 7c is unique due to its high selectivity and potency for MCH1R. Similar compounds include:
SNAP 94847: Another selective MCH1R antagonist with anxiolytic and antidepressant activity.
ATC 0175 hydrochloride: An orally active MCH1R antagonist with affinity for multiple receptors.
MCHR1 antagonist 2: A compound that inhibits MCH1R and also affects the hERG channel
These compounds share some similarities with TC-MCH 7c but differ in their selectivity, potency, and additional pharmacological effects.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3/c25-20-5-3-19(4-6-20)18-30-23-11-14-27(24(28)17-23)21-7-9-22(10-8-21)29-16-15-26-12-1-2-13-26/h3-11,14,17H,1-2,12-13,15-16,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCFKYJMXNMYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



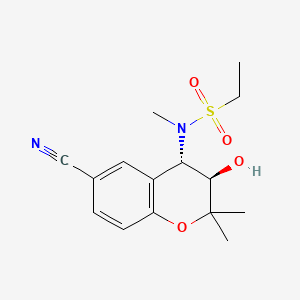

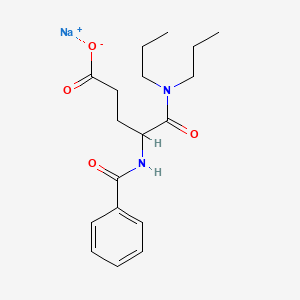
![1,3-Benzenediol,5-(1,1-dimethylheptyl)-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-](/img/structure/B1662285.png)
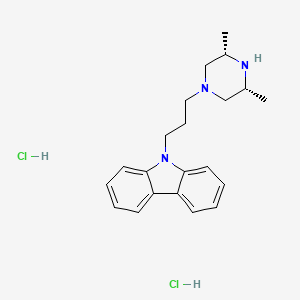
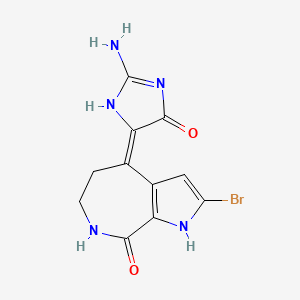
![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)
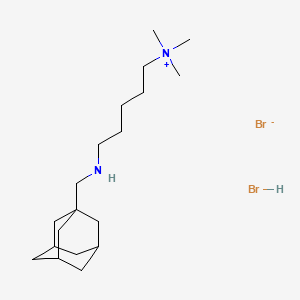
![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
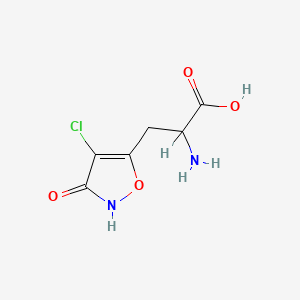


![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)
